molecular formula C11H19F2NO5 B6619158 methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate CAS No. 1807916-70-6

methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate

Cat. No.: B6619158
CAS No.: 1807916-70-6
M. Wt: 283.27 g/mol
InChI Key: JJRIXCNNEPCVPN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate is a chemically synthesized compound with applications in various scientific fields, such as medicinal chemistry, organic synthesis, and pharmaceutical research. Its unique structure and properties make it a subject of interest for developing new therapeutic agents and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate typically involves multiple steps, starting from readily available precursor molecules. Key steps include:

  • Formation of the butanoate backbone: : This step often involves the use of specific protecting groups to ensure selectivity during subsequent reactions.

  • Introduction of the tert-butoxy carbonyl (Boc) protecting group: : The Boc group is introduced under basic conditions to protect the amino functionality.

  • Incorporation of the difluoromethoxy group: : This may involve nucleophilic substitution or other fluorination techniques.

  • Final methylation: : The last step includes the methylation of the carboxylic acid group to form the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic steps, but optimized for large-scale efficiency. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate undergoes various types of chemical reactions, including:

  • Oxidation: : Typically leads to the formation of more reactive intermediates.

  • Reduction: : Can remove protective groups or introduce additional functionalities.

  • Substitution: : Allows for the exchange of specific functional groups, modifying the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used.

  • Substitution: : Nucleophilic reagents like hydroxylamines and alkyl halides are typical choices.

Major Products

  • Oxidative products often feature additional ketone or aldehyde functionalities.

  • Reductive products may include primary amines or alcohol derivatives.

  • Substitution reactions yield compounds with modified alkyl or aryl groups.

Scientific Research Applications

Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate finds use in:

  • Chemistry: : Serves as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studies its effects on enzyme activity and protein interactions.

  • Medicine: : Potential precursor for pharmaceuticals, particularly in developing antifungal, antibacterial, or anti-inflammatory agents.

  • Industry: : Utilized in the production of specialty chemicals and as a reagent in manufacturing processes.

Comparison with Similar Compounds

When compared to similar compounds such as:

  • Methyl (2S)-4-aminobutanoate

  • Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-hydroxybutanoate

  • Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobutanoate

Methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate stands out due to the presence of the difluoromethoxy group, which imparts unique chemical stability and bioactivity, making it suitable for specific applications where other compounds may fall short.

Properties

IUPAC Name

methyl (2S)-2-(difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO5/c1-11(2,3)19-10(16)14-6-5-7(8(15)17-4)18-9(12)13/h7,9H,5-6H2,1-4H3,(H,14,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRIXCNNEPCVPN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.